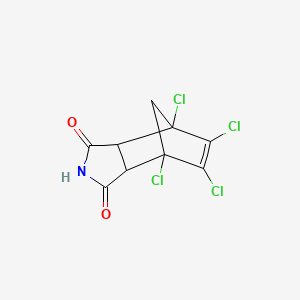silane CAS No. 117408-29-4](/img/structure/B14296575.png)
[(3,3-Dimethylcyclohexyl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclohexyl)oxysilane is an organosilicon compound with the molecular formula C11H24OSi. This compound features a cyclohexyl ring substituted with two methyl groups and an oxygen atom bonded to a silicon atom, which is further bonded to three methyl groups. Organosilicon compounds like this one are known for their versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)oxysilane typically involves the reaction of 3,3-dimethylcyclohexanol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of (3,3-Dimethylcyclohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(3,3-Dimethylcyclohexyl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
(3,3-Dimethylcyclohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of (3,3-Dimethylcyclohexyl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly polar, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, facilitating the formation of new bonds and the modification of existing structures.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A simpler silane with similar reactivity but lacking the cyclohexyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Triethylsilyl chloride: Similar to trimethylsilyl chloride but with ethyl groups instead of methyl groups.
Uniqueness
(3,3-Dimethylcyclohexyl)oxysilane is unique due to the presence of the cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity. This makes it particularly useful in applications where selective reactions are required, such as in the synthesis of complex organic molecules.
特性
CAS番号 |
117408-29-4 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
(3,3-dimethylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-11(2)8-6-7-10(9-11)12-13(3,4)5/h10H,6-9H2,1-5H3 |
InChIキー |
MXPKZOUITMNHEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


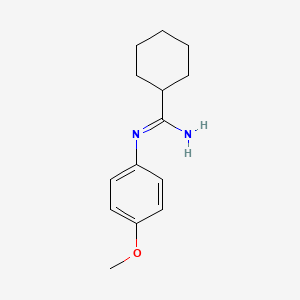
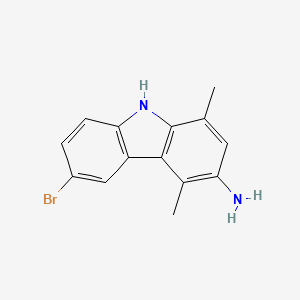

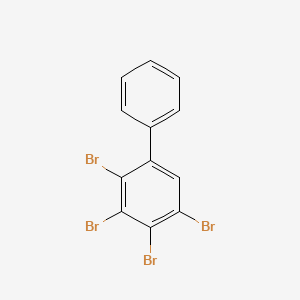
![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
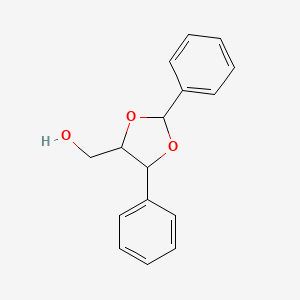
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
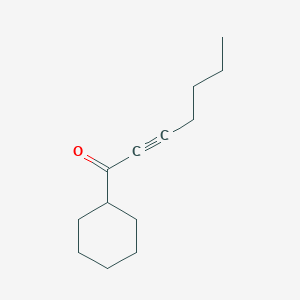
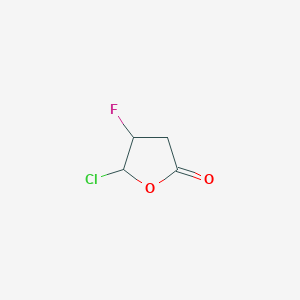
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
